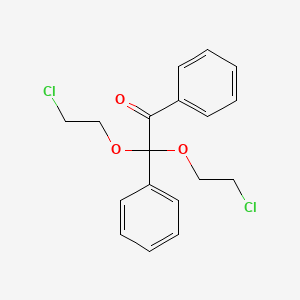
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one is a chemical compound that belongs to the class of ketals Ketals are a type of acetal derived from ketones This compound is characterized by the presence of two 2-chloroethyl groups attached to the central benzil structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzil-di-(2-chloroethyl)ketal typically involves the reaction of benzil with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of 2-chloroethanol to form the final ketal product. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of benzil-di-(2-chloroethyl)ketal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified through recrystallization or distillation to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal back to the original benzil or other reduced forms.
Substitution: The 2-chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Benzil or benzilic acid.
Reduction: Benzoin or hydrobenzoin.
Substitution: Various substituted benzil derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzil-di-(2-chloroethyl)ketal involves its reactivity with various nucleophiles and electrophiles. The compound can form reactive intermediates, such as carbocations, which can then undergo further reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzil dimethyl ketal
- Benzil diethyl ketal
- Benzil dipropyl ketal
Uniqueness
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one is unique due to the presence of the 2-chloroethyl groups, which impart distinct reactivity and properties compared to other benzil ketals. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C18H18Cl2O3 |
|---|---|
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
2,2-bis(2-chloroethoxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C18H18Cl2O3/c19-11-13-22-18(23-14-12-20,16-9-5-2-6-10-16)17(21)15-7-3-1-4-8-15/h1-10H,11-14H2 |
Clave InChI |
IMDBDTAXIPHGFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(OCCCl)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















